molecular formula C7H15NO3 B13410916 1,1-Diethoxypropan-2-one Oxime

1,1-Diethoxypropan-2-one Oxime

Cat. No.: B13410916
M. Wt: 161.20 g/mol
InChI Key: YHWNYZOPDVPQMU-VURMDHGXSA-N
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Description

1,1-Diethoxypropan-2-one Oxime is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a colorless oil that is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and methanol. This compound is an intermediate used in the synthesis of Nilotinib 3-Imidazolyl N-oxide, an impurity compound of Nilotinib, which is useful in the treatment of chronic myelogenous leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxypropan-2-one Oxime can be synthesized through the condensation of 1,1-diethoxypropan-2-one with hydroxylamine . The reaction typically involves the following steps:

  • Formation of the oxime from the aldehyde or ketone.
  • Conversion of the oxime oxygen to a good leaving group.
  • Heating to induce the rearrangement .

Industrial Production Methods

In industrial settings, the synthesis of oximes, including this compound, can be achieved using solvent-free methods. For example, the use of bismuth oxide (Bi2O3) under grinding conditions has been demonstrated to be effective for the synthesis of oximes from a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxypropan-2-one Oxime undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitro compounds.

    Reduction: Reduction of oximes can produce amines.

    Substitution: Oximes can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.

    Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.

    Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Primary and secondary amines.

    Substitution: Amide derivatives and other substituted oximes.

Scientific Research Applications

1,1-Diethoxypropan-2-one Oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals such as Nilotinib.

    Biology: Acts as a ligand in coordination chemistry and can be used for the analysis of metal ions.

    Medicine: Involved in the synthesis of compounds with potential therapeutic applications, such as anticancer agents.

    Industry: Utilized in the production of polymers and other materials through oxime click chemistry.

Mechanism of Action

The mechanism of action of 1,1-Diethoxypropan-2-one Oxime involves the formation of an oxime from the aldehyde or ketone, followed by the conversion of the oxime oxygen to a good leaving group and heating to induce rearrangement . This process is similar to the Beckmann rearrangement, where the oxime oxygen is protonated by acid, leading to the formation of a better leaving group and subsequent rearrangement to form amides or nitriles .

Comparison with Similar Compounds

Similar Compounds

    Aldoximes: Oximes derived from aldehydes.

    Ketoximes: Oximes derived from ketones.

    Amidoximes: Oximes of amides.

Uniqueness

1,1-Diethoxypropan-2-one Oxime is unique due to its specific structure and its role as an intermediate in the synthesis of Nilotinib 3-Imidazolyl N-oxide. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6-

InChI Key

YHWNYZOPDVPQMU-VURMDHGXSA-N

Isomeric SMILES

CCOC(/C(=N\O)/C)OCC

Canonical SMILES

CCOC(C(=NO)C)OCC

Origin of Product

United States

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